Tert-butyl Aziridine-2-carboxylate
CAS No.: 82912-42-3
Cat. No.: VC4128001
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82912-42-3 |
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Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | tert-butyl aziridine-2-carboxylate |
Standard InChI | InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 |
Standard InChI Key | MPJDBUSCAUGUHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1CN1 |
Canonical SMILES | CC(C)(C)OC(=O)C1CN1 |
Introduction
Structural and Molecular Characteristics
Tert-butyl aziridine-2-carboxylate features a three-membered aziridine ring fused to a carboxylate ester at the C2 position. The tert-butyl group (C(CH₃)₃) provides steric protection to the ester moiety, enhancing stability under acidic or basic conditions. Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.19 g/mol |
IUPAC Name | tert-butyl aziridine-2-carboxylate |
SMILES | CC(C)(C)OC(=O)C1CN1 |
InChI Key | MPJDBUSCAUGUHB-UHFFFAOYSA-N |
The aziridine ring exhibits significant ring strain (≈27 kcal/mol), which drives its reactivity in nucleophilic ring-opening reactions . The planar nitrogen atom adopts sp² hybridization, contributing to the ring’s electrophilic character.
Synthesis and Optimization
The most efficient synthesis of tert-butyl aziridine-2-carboxylate employs the Mitsunobu reaction, leveraging stereospecific cyclization of tosylated serine derivatives. A representative protocol involves:
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Tosylation of Serine: L-serine is protected as its tert-butyl ester (Tos-Ser-O-tBu) using tosyl chloride in pyridine .
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Cyclization via Mitsunobu Conditions: The tosylated intermediate undergoes cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–20°C, yielding the aziridine ring .
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Deprotection: Acidic hydrolysis with trifluoroacetic acid (TFA) removes the tosyl group, affording the final product in >90% yield .
Alternative methods include the Gabriel-Cromwell cyclization of β-amino alcohols, though this approach is less stereoselective . Optimization studies highlight the importance of solvent polarity (e.g., dichloromethane for improved solubility) and catalyst selection (e.g., DMAP for acyl transfer) .
Spectroscopic Characterization
Critical analytical techniques for verifying structure and purity include:
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¹H NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while aziridine protons resonate as multiplet signals between δ 2.8–3.2 ppm due to coupling (J = 4–6 Hz) .
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¹³C NMR: The carbonyl carbon of the ester is observed at δ 170–172 ppm, with the aziridine carbons at δ 35–45 ppm .
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 143.19 ([M+H]⁺) .
Chiral HPLC analysis (e.g., Chiralpak IA column) is unnecessary for this compound, as the lack of stereocenters renders it achiral .
Chemical Reactivity and Functionalization
The aziridine ring’s strain enables diverse transformations:
Nucleophilic Ring-Opening
Nucleophiles (e.g., amines, thiols) attack the less substituted carbon of the aziridine, yielding β-substituted amines:
This reaction is pivotal for synthesizing β-amino acids, which are key components of peptidomimetics .
Acid-Catalyzed Hydrolysis
Under acidic conditions, the aziridine ring opens to form a diazonium intermediate, which hydrolyzes to a γ-lactam or linear amine .
Cross-Coupling Reactions
While the parent compound lacks functional handles for cross-coupling, bromophenyl-substituted analogs (e.g., tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate) participate in Suzuki-Miyaura couplings to install aryl groups.
Applications in Organic Synthesis
Tert-butyl aziridine-2-carboxylate is a cornerstone in synthesizing:
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Quaternary Amino Acids: Ring-opening with Grignard reagents introduces alkyl branches, enabling access to non-proteinogenic amino acids .
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Bioactive Molecules: Derivatives of this compound serve as intermediates in BIRT-377 analogs (integrin inhibitors) and protease-resistant peptides .
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Polymer Chemistry: Aziridine monomers undergo ring-opening polymerization to form polyamines with applications in drug delivery .
Comparative Analysis with Analogous Compounds
The tert-butyl ester’s steric bulk differentiates it from related aziridine carboxylates:
Compound | Ester Group | Stability | Reactivity |
---|---|---|---|
Methyl aziridine-2-carboxylate | Methyl | Low | High |
Benzyl aziridine-2-carboxylate | Benzyl | Moderate | Moderate |
tert-Butyl aziridine-2-carboxylate | tert-Butyl | High | Low |
The tert-butyl variant’s stability makes it preferable for multi-step syntheses, whereas methyl esters are suited for rapid deprotection .
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